molecular formula C18H13N5O3 B7637026 N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide

N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide

Cat. No.: B7637026
M. Wt: 347.3 g/mol
InChI Key: MNDRYILTHXIXMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide typically involves the condensation of 1H-indole-2-carboxylic acid with 4-oxo-3H-phthalazine-1-carbohydrazide under acidic or basic conditions. The reaction is often catalyzed by transition metals such as palladium or copper to enhance the yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide is unique due to its dual indole and phthalazine structure, which imparts a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile candidate for drug development and other scientific applications .

Properties

IUPAC Name

N'-(1H-indole-2-carbonyl)-4-oxo-3H-phthalazine-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3/c24-16-12-7-3-2-6-11(12)15(20-21-16)18(26)23-22-17(25)14-9-10-5-1-4-8-13(10)19-14/h1-9,19H,(H,21,24)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDRYILTHXIXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NNC(=O)C3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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